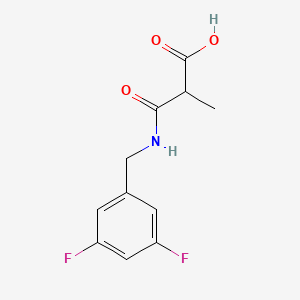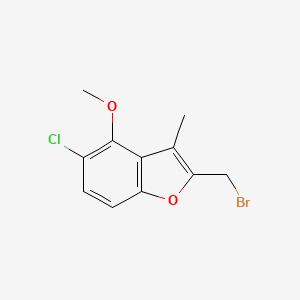![molecular formula C13H21N3OSi B8392178 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 361370-28-7](/img/structure/B8392178.png)
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions using reagents such as trimethylsilyl chloride in the presence of a base.
Attachment of the Ethoxy Methyl Group: This step involves the reaction of the intermediate with 2-(trimethylsilyl)ethanol under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives.
科学的研究の応用
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe in studying biological processes and interactions at the molecular level.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trimethylsilyl group plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules.
類似化合物との比較
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparison: Compared to similar compounds, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-b]pyridine core. This structural uniqueness imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
特性
CAS番号 |
361370-28-7 |
|---|---|
分子式 |
C13H21N3OSi |
分子量 |
263.41 g/mol |
IUPAC名 |
1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3,(H2,14,15) |
InChIキー |
DWHUGRZCRNLSCH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



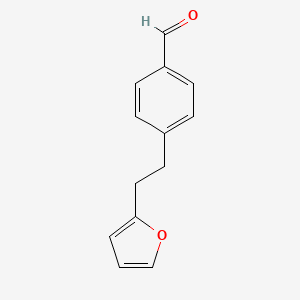
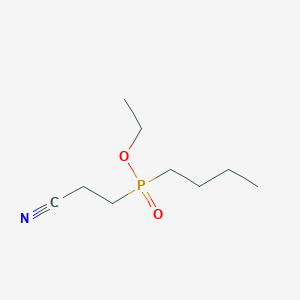
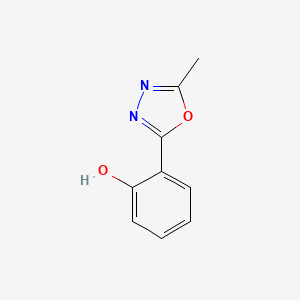



![N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine](/img/structure/B8392144.png)
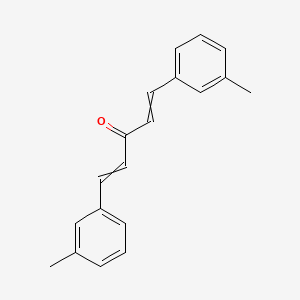
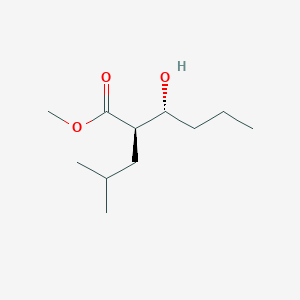
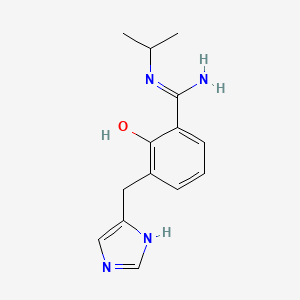
![8-(2-Azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8392164.png)
